4-Chloro-6,7-diethoxyquinazoline

Descripción general

Descripción

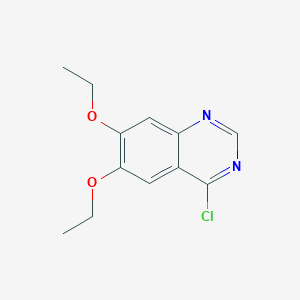

4-Chloro-6,7-diethoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C12H13ClN2O2, and it is characterized by the presence of a quinazoline ring substituted with chlorine and ethoxy groups.

Métodos De Preparación

The synthesis of 4-Chloro-6,7-diethoxyquinazoline typically involves several steps:

Nitrification: Starting with a suitable precursor, such as 3,4-diethoxyacetophenone, nitrification is carried out to introduce nitro groups.

Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate.

Reduction Cyclization: The intermediate is then subjected to hydrogenation, leading to reduction and cyclization to form the quinazoline ring.

Chlorination: Finally, chlorination of the quinazoline derivative yields this compound.

These steps are carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

4-Chloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with arylamines or phenolic compounds to form azo dyes.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role in Drug Development:

4-Chloro-6,7-diethoxyquinazoline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting cancer and inflammatory diseases. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug formulations.

Biological Activity:

Research indicates that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MGC-803 | 5.0 | Anti-proliferative activity | |

| A549 | 3.2 | Induction of apoptosis | |

| HeLa | 4.5 | G1 phase arrest | |

| U87MG | 2.8 | Inhibition of EGF receptor signaling |

These effects are attributed to the compound's ability to inhibit growth factor signaling pathways, leading to cell cycle arrest and apoptosis induction in cancer cells.

Agricultural Chemistry

Development of Agrochemicals:

In agricultural research, this compound is explored for its potential in developing effective herbicides and pesticides. The compound's unique chemical structure allows for the synthesis of agrochemicals that can enhance crop yields while minimizing environmental impact. Its application in this area highlights the dual benefits of improving agricultural productivity and sustainability.

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to various diseases. By understanding how this compound interacts with specific enzymes, scientists can identify potential therapeutic targets for drug development.

Material Science

Synthesis of Novel Materials:

The compound is also utilized in material science for synthesizing new materials such as polymers and coatings. These materials often exhibit enhanced durability and chemical resistance due to the unique properties imparted by the quinazoline structure.

Diagnostic Tools

Use in Imaging Agents:

Recent studies have explored the use of this compound in developing diagnostic assays for detecting specific biomarkers associated with diseases. For example, it has been investigated as a potential radiolabeled probe for imaging epidermal growth factor receptor (EGFR) activity in tumors, facilitating early diagnosis and treatment monitoring.

Case Studies and Research Findings

-

Epidermal Growth Factor Receptor (EGFR) Targeting:

A study demonstrated the synthesis of fluorine-labeled analogs of this compound for PET imaging applications targeting EGFR in breast cancer models. The research highlighted the importance of this compound in enhancing tumor visibility during imaging procedures . -

Anticancer Activity:

Another investigation assessed the anti-cancer properties of various quinazoline derivatives, including this compound, showing significant efficacy against renal hypertensive models . The findings emphasized its potential as a therapeutic agent in managing hypertension-related cancers. -

Synthesis Pathways:

The preparation methods for synthesizing this compound have been optimized to improve yield and reduce reaction times. Techniques involving nitrification and chlorination have been refined to facilitate large-scale production suitable for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6,7-diethoxyquinazoline involves its interaction with specific molecular targets. In the context of its anti-tumor activity, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase . The exact molecular pathways involved may include inhibition of key enzymes or signaling pathways critical for cell growth and survival.

Comparación Con Compuestos Similares

4-Chloro-6,7-diethoxyquinazoline can be compared with other quinazoline derivatives such as:

4-Chloro-6,7-dimethoxyquinazoline: Similar in structure but with methoxy groups instead of ethoxy groups.

4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group, making it useful in the synthesis of azo dyes.

Gefitinib and Afatinib: These are clinically approved anti-cancer drugs containing quinazoline scaffolds.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical properties and biological activities.

Actividad Biológica

4-Chloro-6,7-diethoxyquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is a quinazoline derivative characterized by the presence of a chlorine atom at the 4-position and ethoxy groups at the 6 and 7 positions. Its molecular formula is , and it exhibits low solubility in water, which impacts its bioavailability and pharmacokinetics.

Target Enzymes : This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in regulating cell proliferation and survival. Specifically, it targets receptors such as the epidermal growth factor receptor (EGFR) and c-erbB-2 (HER2), both of which are implicated in various malignancies.

Mode of Action : The inhibition of PTKs by this compound leads to decreased phosphorylation of downstream signaling proteins, effectively disrupting pathways that promote tumor growth. This results in reduced cellular proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance:

- MGC-803 Cells : In vitro studies have shown significant inhibition of cell growth in gastric cancer cell lines such as MGC-803, with IC50 values indicating effective concentrations for therapeutic applications .

- EGFR-Expressing Cells : The compound has been evaluated for its ability to inhibit DNA synthesis in human mammary tumor cells (MCF-10A) stimulated by EGF, demonstrating its potential as an EGFR inhibitor .

Case Studies

- WHI-P154 Development : A notable derivative synthesized from this compound is WHI-P154, which has shown significant cytotoxicity against glioblastoma cells. This compound induces apoptotic cell death at micromolar concentrations and enhances selectivity when conjugated with EGF.

- Radiopharmaceutical Applications : The compound has also been explored as a radiolabeled probe for imaging agents targeting EGFR in breast cancer. Studies presented at various symposia highlighted its potential in developing positron-emitting radioprobes for tumor imaging .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests that its insolubility in water may limit its systemic absorption. However, studies have indicated that modifications to the chemical structure can enhance bioavailability without compromising efficacy. Safety assessments are critical as quinazoline derivatives can exhibit varying levels of toxicity depending on their specific molecular configurations.

Research Findings Summary

Propiedades

IUPAC Name |

4-chloro-6,7-diethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQPDNSSYTATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470633 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162363-46-4 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.